Quinine sulfate

vascular pharmacology stereoselectivity calcium channel antagonism

Procure Quinine sulfate CAS 7778-93-0 for precise antimalarial research. This (8alpha,9R) stereoisomer offers superior potency against P. malariae (IC50=18.35 nM) and serves as a validated bitter taste reference. Its low aqueous solubility (1:800) makes it ideal for sustained-release oral formulation development, distinguishing it from alternative salts.

Molecular Formula C40H50N4O8S
Molecular Weight 746.9 g/mol
CAS No. 7778-93-0
Cat. No. B3057222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinine sulfate
CAS7778-93-0
Molecular FormulaC40H50N4O8S
Molecular Weight746.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
InChIInChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19-,20+;/m00./s1
InChIKeyRONWGALEIBILOG-VMJVVOMYSA-N
Commercial & Availability
Standard Pack Sizes300 mg / 500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinine Sulfate CAS 7778-93-0: Pharmaceutical-Grade Cinchona Alkaloid for Antimalarial and Bitterant Applications


CAS 7778-93-0, systematically designated (8alpha,9R)-6'-Methoxycinchonan-9-ol, salt with sulphuric acid, is the 1:1 sulfate salt of quinine, a naturally occurring cinchona alkaloid [1]. This compound exists as a white crystalline powder with a molecular formula of C20H26N2O6S and an average molecular mass of 422.5 Da . Quinine sulfate is recognized by major pharmacopeias as an antimalarial agent and is also widely employed as a bitter taste standard in sensory science due to its potent and well-characterized gustatory profile [2]. Unlike its diastereomer quinidine, which is primarily indicated for cardiac arrhythmias, quinine sulfate retains the (8alpha,9R) stereochemical configuration that confers its specific antimalarial activity while exhibiting distinct pharmacological and physicochemical properties [3].

Why Quinine Sulfate CAS 7778-93-0 Cannot Be Interchanged with Other Quinine Salts or Cinchona Alkaloids


Substituting CAS 7778-93-0 with an alternative quinine salt or a structurally related cinchona alkaloid introduces critical variability in solubility, bioavailability, and stereospecific pharmacological activity that directly impacts both therapeutic efficacy and analytical reproducibility. The 1:1 sulfate salt exhibits markedly lower aqueous solubility (approximately 1 part in 800 parts of cold water) compared to the hydrochloride salt (1 part in <40 parts of water), which fundamentally alters dissolution kinetics and absorption profiles [1]. Furthermore, the (8alpha,9R) stereochemistry of quinine sulfate distinguishes it from its diastereomer quinidine sulfate, with the two enantiomers demonstrating significant differences in vasorelaxant potency—quinidine being approximately 4–5 times more potent than quinine in rat aortic ring assays [2]. Even among antimalarial agents within the same therapeutic class, quinine sulfate displays differential species-specific potency against Plasmodium isolates, underscoring that generic substitution without quantitative justification risks compromising experimental validity or clinical outcomes [3].

Quantitative Differentiation of Quinine Sulfate CAS 7778-93-0: Head-to-Head Comparator Evidence


Stereospecific Vasorelaxant Potency: Quinine Sulfate vs. Quinidine Sulfate in Isolated Rat Aorta

In a direct head-to-head comparison using isolated rat thoracic aortic rings contracted with 80 mM KCl, quinidine sulfate produced a concentration-dependent relaxation with a pD2 value of 4.89, whereas quinine sulfate yielded a pD2 value of 4.23 [1]. This difference corresponds to quinidine being approximately 4–5 times more potent than quinine in this vascular preparation. Additionally, in competitive antagonism of noradrenaline-induced contractions, quinidine exhibited a pA2 value of 6.20 compared to 5.68 for quinine (P < 0.05), further confirming stereospecific divergence in alpha1D-adrenoceptor antagonism [1]. At concentrations ≤3×10^-5 M, neither compound shifted 5-HT or endothelin-1 concentration-response curves, indicating that the observed differences are mechanism-specific rather than generalized [1].

vascular pharmacology stereoselectivity calcium channel antagonism cinchona alkaloids

Species-Specific Antiplasmodial Potency: Quinine Sulfate Against P. malariae vs. P. falciparum Clinical Isolates

Ex vivo drug susceptibility testing on clinical isolates from Mali demonstrated that quinine sulfate is significantly more potent against Plasmodium malariae than against Plasmodium falciparum, with mean IC50 values of 18.35 nM versus 26.84 nM, respectively [1]. This represents an approximately 32% increase in potency against P. malariae compared to P. falciparum. In contrast, isolates from Ghana showed comparable susceptibility between the two species for most current antimalarial drugs, except for artemether (7.12 nM vs. 2.15 nM), sulfadoxine (25.72 nM vs. 7.86 nM), and atovaquone (10.38 nM vs. 2.51 nM) [1]. This geographic variation in quinine susceptibility underscores the importance of species-specific and region-specific potency data when selecting this compound for antimalarial research applications.

antimalarial drug discovery Plasmodium species ex vivo susceptibility drug resistance

Clinical Efficacy Comparison: Quinine Sulfate vs. Artemether in Severe Pediatric Malaria

A randomized prospective study comparing quinine sulfate and artemether in 90 Nigerian children with severe malaria demonstrated comparable clinical outcomes, with mortality rates of 13.0% for quinine versus 15.9% for artemether (Odds Ratio = 0.446, 95% CI 0.124–1.603, p = 0.249) [1]. Parasitemia clearance on day 3 was 96.8% for quinine and 99.0% for artemether (p = 0.422), while day 14 clearance reached 100% for both treatments [1]. Fever clearance on day 3 was 87.7% for quinine versus 90% for artemether (p = 0.753), and on day 14, 100% for quinine versus 96.42% for artemether (p = 0.072) [1]. Notably, 71.74% of quinine-treated patients spent less than one week hospitalized compared to 61.76% in the artemether group (p = 0.829) [1].

severe malaria pediatric therapeutics clinical trial parasite clearance

Aqueous Solubility Differentiation: Quinine Sulfate vs. Quinine Hydrochloride for Formulation Development

Comparative solubility data from historical pharmacopeial compendia reveal that quinine sulfate (1:1 salt) dissolves in approximately 800 parts of cold water per 1 part of compound, whereas quinine hydrochloride requires less than 40 parts of cold water for equivalent dissolution [1]. This represents an approximately 20-fold difference in aqueous solubility between these two commonly available quinine salts. Furthermore, the acid hydrochloride (dihydrochloride) form is soluble in its own weight of water, representing a solubility enhancement of over 800-fold relative to the sulfate [2]. The sulfate salt contains 72.8% anhydrous quinine base, compared to 81.7% for the hydrochloride salt, resulting in different dosing equivalencies when formulating [1].

pharmaceutical formulation solubility profiling salt selection dissolution

Bitter Taste Threshold Quantification: Quinine Sulfate as a Validated Sensory Reference Standard

Quantitative sensory panel studies have established that quinine sulfate detection thresholds in instant potato puree range from 5 to 9 ppm (5–9 mg/L), representing a 6- to 11-fold increase in threshold concentration compared to aqueous solutions [1]. This food matrix effect quantifies the taste-masking influence of complex media on bitterant perception. In comparative bitterant discrimination studies using isointense stimuli in a beer model system, participants could perceptually distinguish quinine sulfate from Isolone (a hop extract) (p = 0.04) and from sucrose octaacetate (p = 0.03) despite intensity matching [2]. Stable individual differences in perceived bitterness intensity of suprathreshold quinine sulfate concentrations have been documented, with 17 of 52 subjects rating quinine sulfate as more bitter than urea at matched concentrations [3].

sensory science taste perception bitterant threshold detection

Antiarrhythmic Activity Discrimination: Quinine Sulfate vs. Quinidine Sulfate in Isolated Cardiac Tissue

In isolated and electrically stimulated rat ventricle strips, direct comparative testing of quinine sulfate and quinidine sulfate at identical concentrations ranging from 5×10^-6 M to 3×10^-5 M revealed no statistically significant difference in relative potency for effects on excitability, rheobase, and maximal rate of stimulation [1]. This finding contrasts sharply with the vascular stereoselectivity data and indicates that cardiac electrophysiological effects of the two diastereomers are indistinguishable in this ventricular preparation. Despite this in vitro parity, clinical evidence demonstrates that quinidine sulfate produces therapeutically relevant acetylcholinesterase inhibition in liver tissue—approximately 50% inhibition of ACNE activity at therapeutic doses—while quinine sulfate does not exhibit this effect [2]. The clinical divergence in antiarrhythmic utility is therefore attributable to differential cholinesterase inhibition and QT prolongation profiles rather than direct myocardial excitability effects.

cardiac electrophysiology antiarrhythmic cinchona alkaloid ion channel

Recommended Procurement and Research Applications for Quinine Sulfate CAS 7778-93-0


Antimalarial Drug Discovery Reference Standard for Plasmodium malariae Susceptibility Testing

Quinine sulfate CAS 7778-93-0 should be prioritized as a positive control and reference standard in ex vivo and in vitro antimalarial susceptibility assays specifically targeting Plasmodium malariae isolates, where it demonstrates enhanced potency (IC50 = 18.35 nM) compared to P. falciparum (IC50 = 26.84 nM) [1]. This 32% potency advantage against P. malariae makes quinine sulfate a more sensitive detection tool for this neglected Plasmodium species, which is gaining recognition as a significant contributor to malaria morbidity. Procurement is particularly indicated for research programs operating in West African regions where P. malariae co-occurs with P. falciparum and where chloroquine resistance patterns may influence quinine-based treatment suitability [1].

Formulation Development Requiring Controlled-Release or Low-Solubility Salt Forms

The quinine sulfate salt (CAS 7778-93-0) is the optimal choice for sustained-release oral solid dosage formulations due to its limited aqueous solubility of approximately 1 part in 800 parts cold water, which is ≥20-fold lower than the hydrochloride salt [2]. This low solubility confers intrinsic release-rate control that reduces formulation complexity and excipient burden. Conversely, projects requiring rapid dissolution and complete bioavailability should select the hydrochloride or acid hydrochloride salts instead [3]. The sulfate salt's 72.8% anhydrous quinine base content must also be accounted for in dose calculations when converting between salt forms [2].

Sensory Science Bitterant Reference for Cross-Cultural Threshold Determination and Taste-Masking Studies

CAS 7778-93-0 is the established bitter taste reference standard for sensory evaluation studies requiring validated, reproducible detection thresholds. Its detection threshold of 5–9 ppm in potato puree matrices and the documented 6- to 11-fold matrix-dependent threshold elevation relative to aqueous solutions provide quantitative benchmarks for taste-masking formulation development [4]. The compound's demonstrated perceptual discriminability from other bitterants (e.g., Isolone and sucrose octaacetate) in isointense beer model systems (p = 0.04 and p = 0.03, respectively) confirms its utility as a distinct bitter quality reference [5].

Severe Malaria Clinical Trial Comparator Arm in Pediatric Populations

Quinine sulfate remains a valid comparator treatment arm in randomized controlled trials evaluating novel antimalarial agents for severe pediatric malaria, particularly in regions where artemisinin-based combination therapies are contraindicated, unavailable, or associated with emerging resistance. The evidence from a 90-patient Nigerian pediatric trial demonstrates comparable efficacy to artemether across mortality (13.0% vs. 15.9%), parasitemia clearance (96.8% vs. 99.0% at day 3), and fever resolution endpoints (87.7% vs. 90% at day 3), with no statistically significant differences [6]. This established clinical benchmark supports quinine sulfate's continued role as an active comparator in regulatory clinical development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinine sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.